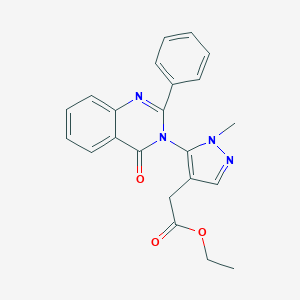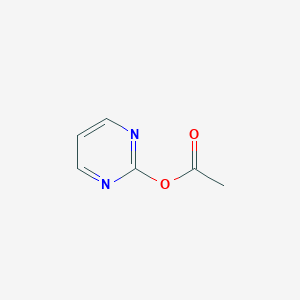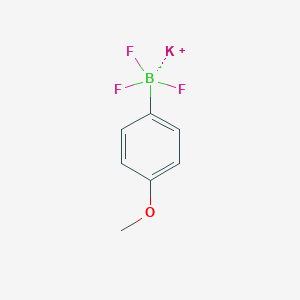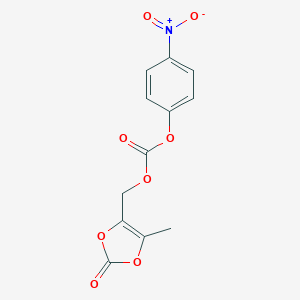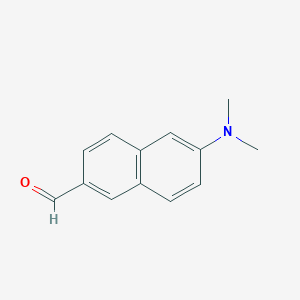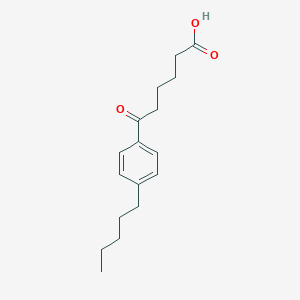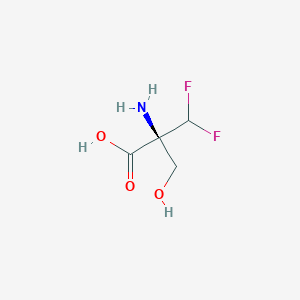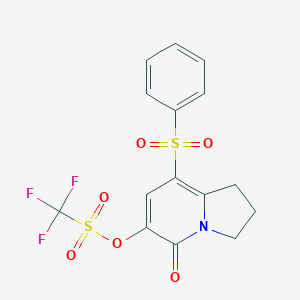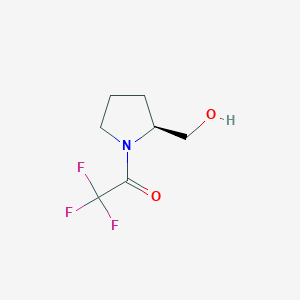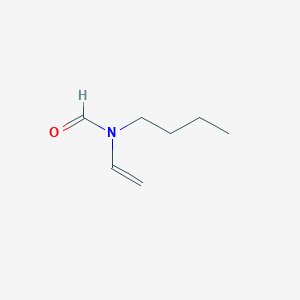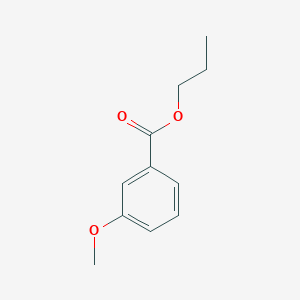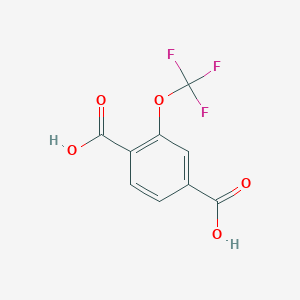
2-(Trifluoromethoxy)terephthalic acid
Vue d'ensemble
Description
2-(Trifluoromethoxy)terephthalic acid is a chemical compound with the CAS number 175278-21-4 . It has a molecular weight of 250.13 and its linear formula is C9H5F3O5 .
Synthesis Analysis
The synthesis of 2-(Trifluoromethoxy)terephthalic acid involves the use of trifluoromethoxylation reagents . The development of new reagents and strategies for direct trifluoromethoxylation has been a focus in recent years . Trifluoromethyl sulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO) are some of the reagents used in various trifluoromethoxylation reactions .Molecular Structure Analysis
The InChI code for 2-(Trifluoromethoxy)terephthalic acid is1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) . Its canonical SMILES is C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O . Chemical Reactions Analysis
Trifluoromethoxylation reactions have been a major focus in recent years . Various reactions with trifluoromethyl sulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Trifluoromethoxy)terephthalic acid include a molecular weight of 250.13 g/mol , a topological polar surface area of 83.8 Ų , and a complexity of 314 . The compound is solid in its physical state .Applications De Recherche Scientifique
Application 1: Fluorescent Probe for Hydroxyl Radicals in Thylakoid Membranes
- Summary of the Application : Terephthalic acid (TPA) has been used as a fluorescent probe for detecting hydroxyl radicals in thylakoid membranes. This method is highly promising for application in in vitro studies .
- Methods of Application : TPA is converted into the strongly fluorescent hydroxyterephthalate (HTPA) for the detection of hydroxyl radicals. The optimal conditions for using the method in thylakoid preparations were suggested .
- Results or Outcomes : The method very sensitively detects hydroxyl radicals, but is not reactive to either hydrogen peroxide or superoxide. The high selectivity of terephthalate hydroxylation towards hydroxyl radicals, the relatively low toxicity, light-insensitivity, and chemical stability of both probe and its hydroxylated form make this simple method highly promising for application in in vitro studies .
Application 2: Anaerobic Degradation of Terephthalic Acid Wastewater
- Summary of the Application : The anaerobic degradation of terephthalic acid wastewater has been improved by adding nanoparticles or co-substrates to facilitate the electron transfer process .
- Methods of Application : The complete degradation period of terephthalic acid wastewater has been dramatically shortened via adding TiO2/Fe3O4 nanoparticles or ethanol .
- Results or Outcomes : The significantly improved performance in nanoparticle-added reactors was due to the high accumulation of nanoparticles functioning as additional ‘bridge-like routes’ for ultrafast electron transfer between the microorganisms, therefore facilitating a ‘pseudo electro-fermentation’ process to strengthen the direct interspecies electron transfer (DIET) process .
Application 3: Organic Synthesis Intermediate
- Summary of the Application : 2-(Trifluoromethoxy)terephthalic acid is an important organic synthesis intermediate, which has a wide range of applications in the preparation of drugs, pesticides, and coordination compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis pathway being used. The compound can be used as a building block in various organic reactions to create more complex molecules .
- Results or Outcomes : The outcomes of these syntheses can include a variety of drugs, pesticides, and coordination compounds .
Application 4: Intermediate for Antiarrhythmic Drugs
- Summary of the Application : In the medical field, 2-(Trifluoromethoxy)terephthalic acid can be used as an intermediate for antiarrhythmic drugs .
- Methods of Application : The compound can be incorporated into the synthesis pathways of various antiarrhythmic drugs. The specific methods of application would depend on the particular drug being synthesized .
- Results or Outcomes : The result of this application would be the production of antiarrhythmic drugs, which are used to treat irregular heart rhythms .
Application 5: Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of the Application : 2-(Trifluoromethoxy)terephthalic acid can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- Methods of Application : The specific methods of application can vary widely depending on the particular MOF being synthesized. The compound can be used as a ligand in the synthesis of MOFs .
- Results or Outcomes : The result of this application would be the production of MOFs, which have potential applications in gas storage, separation, and catalysis .
Application 6: Synthesis of Fluorinated Compounds
- Summary of the Application : 2-(Trifluoromethoxy)terephthalic acid can be used in the synthesis of fluorinated compounds. Fluorinated compounds have a wide range of applications in the pharmaceutical and agrochemical industries .
- Methods of Application : The compound can be incorporated into the synthesis pathways of various fluorinated compounds. The specific methods of application would depend on the particular compound being synthesized .
- Results or Outcomes : The result of this application would be the production of fluorinated compounds, which are used in the pharmaceutical and agrochemical industries .
Safety And Hazards
Orientations Futures
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests a promising future direction for the study and application of compounds like 2-(Trifluoromethoxy)terephthalic acid.
Propriétés
IUPAC Name |
2-(trifluoromethoxy)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTIYBRREAGBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380489 | |
| Record name | 2-(trifluoromethoxy)terephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)terephthalic acid | |
CAS RN |
175278-21-4 | |
| Record name | 2-(trifluoromethoxy)terephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-21-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



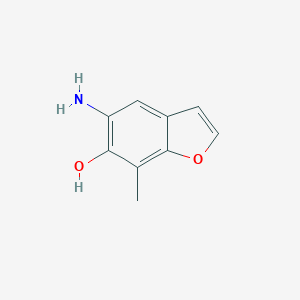
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
